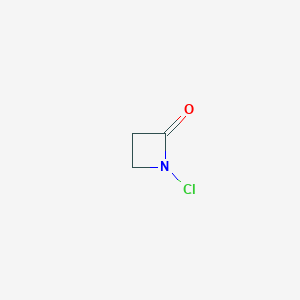

2-Azetidinone, 1-chloro-

Description

Historical Context of Azetidinone Chemistry in Synthetic Methodologies

The chemistry of azetidinones, or β-lactams, is intrinsically linked to the discovery of penicillin in 1928 and the subsequent quest for synthetic and semi-synthetic antibiotics. nih.gov The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine discovered in 1907, remains a cornerstone for the construction of the azetidinone ring. mdpi.com Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted β-lactams, driven by the need for novel therapeutic agents and versatile synthetic building blocks. orgchemres.orgmedipol.edu.tr

Strategic Importance of Halogenated Azetidinones in Chemical Synthesis

Halogenation of the azetidinone core has proven to be a powerful strategy for modulating biological activity and creating valuable synthetic intermediates. nih.gov The introduction of a halogen atom can influence the reactivity of the β-lactam ring and provide a handle for further functionalization. nih.govacs.org

Much of the research in this area has focused on C-halogenated azetidinones, particularly 3-chloro-2-azetidinones. These compounds are readily synthesized, often through the use of chloroacetyl chloride in the Staudinger reaction, and serve as precursors to a variety of other substituted β-lactams. mdpi.comorgchemres.orgrdd.edu.iqresearchgate.net

The focus on N-halogenated β-lactams, such as 2-Azetidinone, 1-chloro-, is a more recent and less explored area. N-haloamides, in general, are known to be reactive species, capable of acting as halogenating agents or participating in various rearrangement and cyclization reactions. acs.orgresearchgate.netnih.gov The synthesis of N-halo-β-lactams, including N-bromo and N-iodo derivatives, has been reported, highlighting their potential as reactive intermediates. acs.org

Structure

3D Structure

Properties

CAS No. |

153357-31-4 |

|---|---|

Molecular Formula |

C3H4ClNO |

Molecular Weight |

105.52 g/mol |

IUPAC Name |

1-chloroazetidin-2-one |

InChI |

InChI=1S/C3H4ClNO/c4-5-2-1-3(5)6/h1-2H2 |

InChI Key |

DWDDFMFCVGDERN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Azetidinone, 1 Chloro

Direct Halogenation Approaches to Azetidinone Scaffolds

The most straightforward method for preparing 1-chloro-2-azetidinone is the direct N-chlorination of the parent 2-azetidinone ring. This transformation involves the reaction of an N-H containing β-lactam with a suitable electrophilic chlorine source. Various reagents have been developed for this purpose, each with specific advantages concerning efficiency, cost, and reaction conditions.

Commonly employed chlorinating agents include:

Calcium Hypochlorite (B82951): Used on moist alumina, this inexpensive and stable reagent provides a smooth and efficient pathway for the N-chlorination of various lactams. researchgate.net For instance, 1-chloropyrrolidin-2-one has been obtained in 98% yield using this method. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is a highly effective and versatile reagent for N-chlorination under mild conditions. researchgate.netresearchgate.net It is considered a green oxidant because it is a stable, low-cost solid that operates under moderate conditions. researchgate.net

tert-Butyl Hypochlorite: This reagent is also effective for N-chlorination and has been used in the synthesis of 1,4,4-trisubstituted 2-azetidinones through the ring expansion of N-chlorocyclopropylamines. acs.org

Electrooxidative Halogenation: An alternative approach involves the electrochemical generation of a halogenating species. d-nb.info Electrolysis of 2-azetidinone derivatives in the presence of a halide salt can afford the corresponding N-halo-2-azetidinones. researchgate.netacs.org For example, the electrolysis of 2-azetidinone in a solution containing sodium bromide has been shown to produce N-bromo-2-azetidinones. researchgate.net

Table 1: Comparison of Direct N-Chlorination Reagents for Azetidinone Scaffolds

| Reagent | Substrate Type | Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Calcium Hypochlorite | Lactams (e.g., Pyrrolidin-2-one) | Moist Alumina | 98% | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Amides, Lactams, Carbamates | Mild Conditions | Excellent | researchgate.netresearchgate.net |

| tert-Butyl Hypochlorite | Methoxycyclopropylamines | Dichloromethane, 0 °C | Not specified | acs.org |

| Electrooxidation (NaBr) | 2-Azetidinone | AcOH/CH3CN, Pt electrodes | Not specified | researchgate.net |

Precursor-Based Routes to 1-Chloro-2-azetidinone

Beyond direct halogenation, several routes build the chloro-azetidinone nucleus from acyclic or different cyclic precursors. These methods can be broadly categorized by whether the key step is the ring formation itself or a subsequent functional group modification.

In these strategies, the formation of the β-lactam ring occurs on a precursor that already contains a chlorine atom or where the N-Cl bond is formed in concert with cyclization.

Staudinger [2+2] Cycloaddition: The Staudinger synthesis, a cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. derpharmachemica.commdpi.com To generate 1-chloro-2-azetidinones, this reaction is often adapted. For example, Schiff bases derived from various aldehydes and hydrazines can be reacted with chloroacetyl chloride. nih.govrdd.edu.iqscielo.brnih.gov This process yields N-amino-azetidinones, which are precursors that can be further modified. The reaction is typically performed in the presence of a base like triethylamine (B128534). derpharmachemica.comnih.govrdd.edu.iq

Ring Expansion of N-Chlorocyclopropylamines: A regiospecific ring expansion can be achieved by first N-chlorinating 2,2-disubstituted 1-methoxycyclopropylamines with tert-butyl hypochlorite. acs.org The resulting N-chloro intermediate then undergoes a silver-ion-induced rearrangement to form the corresponding 1,4,4-trisubstituted 2-azetidinone. acs.org

Cycloaddition with Chlorosulfonyl Isocyanate (CSI): A powerful method for creating N-chlorosulfonyl-β-lactams involves the [2+2] cycloaddition of olefins with chlorosulfonyl isocyanate. wiley.com While not yielding 1-chloro-2-azetidinone directly, the N-chlorosulfonyl group is a related functionality, and these products are often not isolated but immediately reduced to N-unsubstituted β-lactams. wiley.com

Table 2: Cyclization Strategies for N-Chloro-β-Lactam and Related Precursors

| Method | Precursors | Key Reagent(s) / Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Staudinger Cycloaddition | Schiff bases, Chloroacetyl chloride | Triethylamine | N-amino-3-chloro-2-azetidinones | derpharmachemica.comnih.govrdd.edu.iqscielo.br |

| Ring Expansion | 1-Methoxycyclopropylamines | 1. tert-Butyl hypochlorite 2. Silver tetrafluoroborate | 1,4,4-Trisubstituted 2-azetidinones | acs.org |

| Olefin-Isocyanate Cycloaddition | Olefins, Chlorosulfonyl isocyanate (CSI) | [2+2] Cycloaddition | N-Chlorosulfonyl-β-lactams | wiley.com |

This subsection details the conversion of a pre-formed azetidinone ring, bearing a different substituent on the nitrogen atom, into the target 1-chloro derivative. The most common precursor is the N-unsubstituted β-lactam, making this approach closely related to direct halogenation (Section 2.1). The focus here is on the transformation itself. The conversion of a stable, isolated 2-azetidinone into 1-chloro-2-azetidinone is a key functional group transformation in β-lactam chemistry. This is typically achieved by reacting the N-H bond of the lactam with an electrophilic chlorinating agent, as detailed previously.

Furthermore, the synthesis can proceed through other N-halo intermediates. For example, N-bromo-2-azetidinones can be synthesized via electrooxidation and subsequently used in reactions. researchgate.net While these reactions often result in debromination or substitution by other nucleophiles, the synthesis of the N-halo lactam itself is a critical functional group transformation. researchgate.net

Cyclization Strategies Involving Nitrogen-Chlorine Bond Formation

Stereoselective and Regioselective Synthetic Protocols

Control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules.

Regioselectivity: In the synthesis of 1-chloro-2-azetidinone, the primary regiochemical challenge is the selective chlorination at the nitrogen atom versus other positions, such as the C3 or C4 carbons of the ring or substituents. The direct N-chlorination of lactams is generally highly regioselective due to the nucleophilicity and acidity of the N-H proton. researchgate.net Ring expansion of 1-methoxycyclopropylamines is also noted for being a regiospecific transformation. acs.org

Stereoselectivity: The stereochemical outcome of β-lactam synthesis is often determined during the ring-forming step. The Staudinger ketene-imine cycloaddition, for instance, can yield cis or trans diastereomers with respect to the substituents at C3 and C4. mdpi.com The stereoselectivity is complex and depends on the specific ketene precursor, imine, and reaction conditions. mdpi.com While many studies focus on C3/C4 stereochemistry, these principles are foundational for syntheses that could be adapted to produce chiral 1-chloro-2-azetidinone derivatives.

Green Chemistry Approaches in 1-Chloro-2-azetidinone Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. mdpi.com In the context of β-lactam synthesis, this includes using safer solvents, reducing waste, and employing catalytic or solvent-free methods.

Alternative Solvents and Conditions: Researchers have explored using water as a solvent for β-lactam synthesis, such as in the Kinugasa reaction, which can be promoted by micelles. mdpi.com Eco-friendly syntheses of 3-chloro-azetidinones have been developed that avoid refluxing, instead proceeding in dioxane at room temperature. primescholars.comprimescholars.com

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has been used to accelerate the Staudinger reaction, leading to shorter reaction times and higher yields compared to conventional heating. derpharmachemica.commdpi.com Similarly, ultrasonication has been employed for the synthesis of 3-chloro-N-heteroarylamino-2-azetidinones. mdpi.com

Catalyst-Free Photochemical Methods: Visible-light photocatalysis is an emerging green strategy for β-lactam construction. wiley.com One approach involves the intramolecular hydrogen atom transfer in acrylamide (B121943) precursors to form the β-lactam ring, offering an atom-economical route. mdpi.comnih.gov Catalyst-free methods using violet light have also been developed for the synthesis of lactams from N-alkenyl trichloroacetamides. rsc.org

Table 3: Green Chemistry Methodologies in β-Lactam Synthesis

| Green Approach | Specific Method | Advantages | Reference(s) |

|---|---|---|---|

| Benign Solvents | Kinugasa reaction in water with micellar catalysis | Avoids organic solvents, allows for large-scale production | mdpi.com |

| Energy Efficiency | Microwave-assisted Staudinger reaction | Faster reactions (30-45 min vs 16-24 h), higher yields | mdpi.com |

| Solvent-Free/Room Temp. | Stirring with chloroacetyl chloride in dioxane | Avoids reflux, simplifies procedure | primescholars.comprimescholars.com |

| Photocatalysis | Visible-light-mediated cyclization of acrylamides | Sustainable, atom-economical, mild conditions | mdpi.comwiley.comnih.gov |

| Catalyst-Free Synthesis | Violet light irradiation of N-alkenyl trichloroacetamides | Avoids catalyst and additives, uses non-anhydrous solvents | rsc.org |

Catalyst Development for Enhanced Synthetic Efficiency

Catalysis plays a pivotal role in improving the efficiency, selectivity, and scope of synthetic reactions leading to β-lactams.

Photoredox Catalysis: Visible light photoredox catalysis has been applied to the Staudinger reaction and other cyclization strategies, often using iridium or dicyanopyrazine-based photocatalysts. wiley.com This approach facilitates reactions under mild conditions.

Lewis Acid Catalysis: Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been used as catalysts for the efficient synthesis of Schiff bases, which are key precursors for azetidinones, under solvent-free conditions. ias.ac.in

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the Staudinger reaction, producing cis-β-lactams with good diastereoselectivity and excellent enantioselectivity. nih.gov

Metal Catalysis: Copper complexes have been investigated for their catalytic activity in related reactions, such as the addition of N-alkyl-N-chlorosulfonamides to alkenes. researchgate.net Palladium catalysis is also relevant, particularly in the generation of ketenes from acyl chlorides for cycloaddition reactions. mdpi.com

Table 4: Catalysts for Enhanced Synthetic Efficiency in β-Lactam Synthesis

| Catalyst Type | Reaction | Role of Catalyst | Example | Reference(s) |

|---|---|---|---|---|

| Photoredox Catalyst | Staudinger Reaction / Cyclizations | Enables reaction under visible light | Iridium complexes, Dicyanopyrazine (DPZ) | wiley.com |

| Lewis Acid | Schiff Base Formation | Activates carbonyl group | Mg(ClO₄)₂ | ias.ac.in |

| Organocatalyst | Staudinger Reaction | Asymmetric induction, rate acceleration | Chiral N-Heterocyclic Carbenes (NHCs) | nih.gov |

| Transition Metal | ATRA Reaction / Ketene Generation | Radical generation / Intermediate formation | Copper-phenanthroline complex / Palladium | mdpi.comwiley.com |

Reaction Mechanisms and Reactivity of 2 Azetidinone, 1 Chloro

Pathways of Nucleophilic Attack on the Azetidinone Ring

The reactivity of the β-lactam ring is largely characterized by its behavior as an acylating agent. The carbonyl group at the C2 position is the primary site for nucleophilic attack. bepls.com This susceptibility is a consequence of two main factors: significant angle strain within the four-membered ring and a degree of inhibited amide resonance. bepls.comglobalresearchonline.net These factors increase the electrophilicity of the carbonyl carbon compared to that in acyclic amides. bhu.ac.in

The addition of an electron-withdrawing chloro group to the nitrogen atom (N1) further enhances the electrophilicity of the C2 carbonyl carbon. This makes the N-chloro derivative particularly susceptible to nucleophilic assault. The most common pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate typically collapses through the cleavage of the N1-C2 amide bond, a process known as acyl-nitrogen fission. bhu.ac.inresearchgate.net This ring-opening reaction results in the formation of β-amino acid derivatives, and this acylating ability is fundamental to the biological action of many β-lactam antibiotics. bepls.comresearchgate.net Various nucleophiles, including bases, amines, and alcohols in the presence of acid, can induce this ring cleavage. bhu.ac.in

In contrast to the typical reactivity of N-unsubstituted or N-alkyl β-lactams which can be deprotonated at the C3 position to form a nucleophilic enolate, N-acylated analogs like N-sulfonyloxy β-lactams can exhibit electrophilic character at the C3 position. nih.gov While less documented for the N-chloro analog, the strong electron-withdrawing effect of the N-Cl group is expected to influence the acidity and reactivity of the C3 protons.

Electrophilic Transformations Involving the 1-Chloro Moiety

The nitrogen-chlorine bond in 2-azetidinone, 1-chloro- is polarized, rendering the chlorine atom electrophilic ("Cl+"). This allows the molecule to act as a chlorinating agent or to undergo transformations initiated by electrophilic assistance. A significant example of this reactivity is the silver ion (Ag+)-induced ring expansion of N-chloro-1-hydroxycyclopropylamines to generate 2-azetidinones. nih.govacs.org In this type of reaction, the silver ion acts as a potent electrophile that coordinates to the chlorine atom, facilitating its departure as a chloride anion (Cl-). nih.gov This process generates a highly reactive nitrenium ion intermediate. acs.org The partial extrusion of the chloride ion at the transition state enables stabilizing orbital interactions that lead to the opening of the cyclopropane (B1198618) ring and subsequent formation of the more stable four-membered azetidinone ring. nih.govacs.org This mechanism highlights a key electrophilic transformation where the N-Cl bond is cleaved with assistance from an external electrophile, a pathway that avoids other fragmentation reactions. nih.gov

Radical Reactions and Bond Dissociation Energies of the N-Cl Bond

The N-Cl bond is relatively weak and susceptible to homolytic cleavage, making 1-chloro-2-azetidinone a precursor for nitrogen-centered radicals (amidyl radicals). This bond scission can be initiated photochemically (with UV light) or by using chemical radical initiators such as peroxides or AIBN (azobisisobutyronitrile). cdnsciencepub.compharma.hr The reaction generates a highly reactive amidyl radical and a chlorine radical, which can then participate in a variety of subsequent reactions. cdnsciencepub.com

A quintessential reaction involving these intermediates is the Hofmann-Löffler-Freytag (HLF) rearrangement. This process typically involves a 1,5-hydrogen atom transfer, where the initially formed amidyl radical abstracts a hydrogen atom from a carbon atom at the δ-position within the same molecule. pharma.hr This intramolecular hydrogen transfer generates a more stable carbon-centered radical, which can then be trapped by the chlorine radical, leading to a C-chloro derivative, or undergo cyclization. cdnsciencepub.compharma.hr

The bond dissociation energy (BDE) of the N-Cl bond is a critical parameter governing these radical pathways. Studies on related N-chloro lactams show that ring strain significantly impacts the stability of the resulting amidyl radical and thus the N-Cl BDE. pharma.hr

Table 1: Calculated N-Cl Bond Dissociation Enthalpies (BDE) and Radical Stabilization Energies (RSE) for Various N-Chloro Lactams

| Compound | BDE (kJ mol⁻¹) | RSE (kJ mol⁻¹) |

|---|---|---|

| N-Chloro-2-azetidinone | 300.9 | 16.1 |

| N-Chloro-2-pyrrolidinone | 295.9 | 10.1 |

| N-Chloro-2-piperidinone | 296.9 | 11.2 |

| N-Chloro-2-azepanone | 299.7 | 13.9 |

| N-Chloro-2-azocanone | 301.9 | 16.1 |

Data sourced from quantum chemical calculations on related lactam structures, illustrating the effect of ring size on radical stability. pharma.hr

The reactivity of N-chloro-azetidinones in radical reactions can be compared to their N-bromo and N-iodo counterparts. In TEMPO-catalyzed sulfenylation reactions, N-bromo-azetidinones are efficient radical precursors. acs.orgnih.gov However, the corresponding reaction with 1-chloro-2-azetidinone was found to be much less effective, yielding only 42% of the product even with a large excess of the chlorinating source, indicating the N-Cl bond is less reactive under these specific catalytic conditions compared to the N-Br bond. acs.org

Ring-Opening and Ring-Expansion Mechanistic Pathways

The strained four-membered ring of 1-chloro-2-azetidinone is prone to cleavage through several mechanistic pathways.

Nucleophilic Ring Opening: As detailed in section 3.1, the most common ring-opening mechanism is initiated by nucleophilic attack at the C2 carbonyl, resulting in the cleavage of the N1-C2 amide bond to yield β-amino acid derivatives. bepls.combhu.ac.in

Reductive Ring Opening: The azetidinone ring can be opened reductively. While strong reducing agents like lithium aluminum hydride (LiAlH₄) cleave the ring to produce γ-amino alcohols, milder reagents like sodium borohydride (B1222165) can also promote the reductive opening of the lactam to yield aminodiols. bhu.ac.inresearchgate.net

N1-C4 Bond Cleavage: The introduction of certain substituents at the C4 position, particularly heteroatoms, can destabilize the β-lactam ring and promote cleavage of the N1-C4 bond. bepls.com

Ring Expansion: Ring expansion of the azetidinone core can occur under specific conditions. Photochemical rearrangement of related azetidine (B1206935) ketones can induce ring expansion to form pyrroles through a biradical intermediate mechanism. bhu.ac.in While not a direct expansion of a pre-formed azetidinone, the silver-ion-induced reaction of N-chloro-1-hydroxycyclopropylamines represents a mechanistically related ring expansion from a three-membered to a four-membered ring, driven by the expulsion of the chloro substituent. acs.orgacs.org

Rearrangement Reactions of the 1-Chloroazetidinone Core

The 1-chloroazetidinone scaffold can undergo several types of rearrangement reactions, often initiated by the formation of radical or ionic intermediates. The most prominent among these is the previously mentioned Hofmann-Löffler-Freytag (HLF) reaction. pharma.hr In the context of a substituted 1-chloroazetidinone, this intramolecular rearrangement would proceed via an amidyl radical formed by homolysis of the N-Cl bond. This radical would then abstract a hydrogen atom from a side chain, typically from the δ-carbon, to form a carbon-centered radical. Subsequent cyclization can lead to the formation of new bicyclic or rearranged heterocyclic systems. cdnsciencepub.com

Studies on larger N-chloro lactam rings have shown that these radical-mediated processes can lead to efficient transannular cyclizations, yielding bicyclic lactams with bridgehead nitrogen atoms. cdnsciencepub.com For instance, the reaction of N-chloroazacyclononan-2-one, initiated by peroxides, yields a mixture of azabicyclo[4.3.0]nonanones. cdnsciencepub.com

Analogous rearrangements have also been observed for N-chlorosulfonyl β-lactams. eiu.edu Depending on the reaction conditions and the substitution pattern of the β-lactam, these rearrangements can yield γ-lactams or, more commonly, unsaturated amide products resulting from elimination rather than cyclization. eiu.edu The specific pathway taken is highly dependent on the conformation of the β-lactam and the stability of the intermediates involved.

Influence of Substituents on Azetidinone Reactivity Profiles

The reactivity of the 1-chloroazetidinone core is profoundly influenced by the nature and position of substituents on the four-membered ring (at C3 and C4). nih.gov These substituents can exert both electronic and steric effects, directing the outcome of reactions.

Electronic Effects:

Electron-withdrawing groups (EWGs) at the C3 or C4 position can further increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic ring opening. Conversely, electron-donating groups (EDGs) may decrease this reactivity. nih.gov

In the Staudinger synthesis of β-lactams, the electronic properties of substituents on both the ketene (B1206846) and the imine precursors dictate the stereochemical outcome (cis vs. trans). EDGs on the ketene and EWGs on the imine favor the formation of cis-β-lactams. nih.gov

Steric and Positional Effects:

The steric bulk of substituents can hinder the approach of nucleophiles or influence the facial selectivity of attacks on the ring.

The position of substituents is crucial in intramolecular reactions. In the HLF rearrangement, the presence of an abstractable hydrogen atom at the δ-position of a side chain is a prerequisite for the reaction to occur. The regioselectivity of the subsequent cyclization is governed by the stability of the resulting ring systems (e.g., 5-exo vs. 6-endo cyclization). cdnsciencepub.com

The nature of the halogen on the nitrogen atom also significantly alters reactivity.

Table 2: Comparison of Reactivity for N-Halo-Azetidinones in Halogenation and Subsequent Radical Reactions

| N-Halo Substituent | Halogenation Conditions | Yield of N-Halo-Azetidinone | Reactivity in TEMPO-catalyzed Sulfenylation |

|---|---|---|---|

| N-Chloro | NCS, 4 equiv | 42% acs.org | Low conversion acs.org |

| N-Bromo | NBS, 1 equiv | 74% nih.gov | Efficient reaction nih.gov |

| N-Iodo | NIS, 1 equiv | 28% (71% at higher conc.) nih.gov | Product unstable nih.gov |

Data based on reactions with 4,4-dimethylazetidin-2-one (B2445039) as the starting material. acs.orgnih.gov

This data clearly shows that the N-bromo derivative is often optimal for subsequent radical reactions, being both readily formed and sufficiently reactive, while the N-chloro analog is less reactive and the N-iodo analog is often unstable. acs.orgnih.gov

Theoretical and Computational Chemistry Studies of 2 Azetidinone, 1 Chloro

Electronic Structure Elucidation and Molecular Orbitals

A thorough computational analysis of 2-azetidinone, 1-chloro- would involve the determination of its electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The distribution of electron density and the molecular electrostatic potential (MEP) map would also be crucial in understanding its reactivity. nih.gov For related, more complex azetidinone derivatives, DFT calculations have been employed to understand these properties. nih.govresearchgate.net However, specific HOMO-LUMO energy values and orbital visualizations for 2-azetidinone, 1-chloro- are not available in the reviewed literature.

Quantum Chemical Calculations of Energetics and Transition States

This subsection would ideally present data from quantum chemical calculations on the thermodynamics and kinetics of reactions involving 2-azetidinone, 1-chloro-.

Reaction Pathway Mapping for Key Transformations

Computational studies on related systems, such as the Staudinger reaction to form β-lactams, have utilized DFT to map reaction pathways and identify transition states. tandfonline.comrsc.org A similar approach for 2-azetidinone, 1-chloro- would elucidate the mechanisms of its key reactions, such as nucleophilic substitution at the nitrogen or reactions involving the strained four-membered ring. Unfortunately, specific reaction pathway maps for this compound are not documented.

Activation Energy Barriers and Kinetic Studies (Computational)

The calculation of activation energy barriers is fundamental to predicting the feasibility and rate of chemical reactions. Theoretical studies on the ring expansion of related N-chloro-cyclopropylamines have calculated these barriers to understand the process. nih.govacs.org For 2-azetidinone, 1-chloro-, such calculations would be invaluable for predicting its stability and reactivity under various conditions. This specific data, however, is not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered ring of azetidinone is known to be strained. scielo.br Conformational analysis of 2-azetidinone, 1-chloro- would reveal the preferred geometry of the molecule and the energy barriers between different conformations. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and at various temperatures. While molecular dynamics simulations have been performed on complex azetidinone derivatives to study their interactions with biological targets, dergipark.org.tr similar studies on the fundamental conformational properties of 2-azetidinone, 1-chloro- are lacking.

Computational Prediction of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as IR and NMR spectra. mdpi.com For many organic molecules, calculated spectra show good agreement with experimental data and aid in structure elucidation. researchgate.net Although spectroscopic data for various substituted 3-chloro-azetidinones have been reported and sometimes supported by computational data, mdpi.com a dedicated computational prediction of the IR and NMR spectra for 2-azetidinone, 1-chloro- is not found in the reviewed literature.

Role of 2 Azetidinone, 1 Chloro As a Synthetic Building Block and Intermediate

Utilization in the Construction of Fused Heterocyclic Systems

2-Azetidinone, 1-chloro- is a valuable synthon for the creation of fused heterocyclic systems. The inherent ring strain and the electrophilic nature of the carbonyl carbon, coupled with the reactivity of the N-Cl bond, provide multiple avenues for annulation reactions.

One common strategy involves the [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis, between a ketene (B1206846) and an imine to form the β-lactam ring. mdpi.comjgtps.comtandfonline.com For instance, the reaction of chloroacetyl chloride with various imines in the presence of a base like triethylamine (B128534) is a widely employed method to produce 3-chloro-2-azetidinone derivatives. mdpi.comderpharmachemica.com These derivatives can then undergo further transformations to yield fused systems. For example, a β-lactam-fused benzotriazolo-oxazocane derivative was synthesized from a 4-propargyloxyphenyl-substituted 3-chloro-2-azetidinone. mdpi.com

The versatility of this approach is demonstrated by the synthesis of various hybrid molecules where the β-lactam ring is fused to other biologically active heterocycles. mdpi.com Research has shown the successful fusion of the azetidinone ring with coumarin, indole, thiazole, and (thienyl)pyrazole moieties. mdpi.com A notable example is the synthesis of N-(3-chloro-2-aryl-4-oxo-azetidine-1-yl)naphtho[2,1-b]thiophene-2-carboxamides through the cyclization of Schiff bases with chloroacetyl chloride.

Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful tool for constructing fused systems. Azomethine ylides have been shown to react with 4-oxoazetidine-2-carbaldehydes to produce polycyclic fused heterocyclic derivatives. doi.org

Precursor for Nitrogen-Containing Polycyclic Compounds

The utility of 2-azetidinone, 1-chloro- extends to the synthesis of complex nitrogen-containing polycyclic compounds. The β-lactam ring can act as a scaffold upon which additional rings are built, leading to intricate molecular architectures.

A key strategy involves the Pauson-Khand reaction, which has been successfully applied to monocyclic enyne-β-lactams to develop fused tricyclic 2-azetidinones and azetidines. acs.org This intramolecular cyclization of an enyne tethered to the β-lactam ring allows for the stereoselective formation of complex polycyclic systems. acs.org The reaction of enyne-2-azetidinones with dicobalt octacarbonyl forms alkyne-Co2(CO)6 complexes, which upon promotion by heat or trimethylamine (B31210) N-oxide (TMANO), yield tricyclic 2-azetidinones. acs.org

Another approach involves the intramolecular amidation of appropriately substituted β-lactams. For instance, chiral α-amino-β-lactams with a variety of aryl substituents have been synthesized through palladium-catalyzed arylation followed by intramolecular amidation. doi.org

The following table summarizes examples of polycyclic systems derived from 2-azetidinone precursors:

| Precursor Type | Reaction Type | Resulting Polycyclic System |

| Enyne-β-lactams | Pauson-Khand Reaction | Fused tricyclic 2-azetidinones |

| Haloarene-substituted β-lactams | Halogen-metal exchange followed by cyclization | Polycyclic fused heterocycles |

| Aryl-substituted alanine (B10760859) derivatives | Palladium-catalyzed arylation and intramolecular amidation | Chiral α-amino-β-lactams |

Intermediacy in Novel Ring System Formation

The reactivity of the 2-azetidinone ring allows for its use as an intermediate in the formation of novel and larger ring systems through ring-opening and ring-expansion reactions. The strain energy of the four-membered ring makes it susceptible to nucleophilic attack, leading to cleavage of the amide bond and subsequent rearrangement or cyclization to form new heterocyclic structures. researchgate.net

For example, the reaction of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can lead to the formation of 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines. acs.org This transformation highlights the role of the azetidinone as a precursor to other nitrogen-containing heterocycles.

Furthermore, novel macrocyclic azacrown ethers incorporating two azetidinone rings fused to the macrocycle have been synthesized. doi.org This demonstrates the potential of using β-lactams as building blocks for constructing complex macrocycles with unique structural features.

Application in C-N Bond Forming Reactions

2-Azetidinone, 1-chloro- and its derivatives are instrumental in various C-N bond forming reactions, a cornerstone of organic synthesis for creating nitrogen-containing compounds. tcichemicals.com The Staudinger reaction, the [2+2] cycloaddition of a ketene and an imine, is a classic example of a C-N bond forming reaction that directly yields the 2-azetidinone ring. mdpi.comjgtps.comtandfonline.com This reaction proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes electrocyclic ring closure. arkat-usa.org

The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, provides another avenue for C-N bond formation, enabling the introduction of amino groups to aromatic compounds and the construction of nitrogen-containing heteroaromatic rings. tcichemicals.comnih.gov While not a direct reaction of 1-chloro-2-azetidinone itself, the principles of C-N bond formation are central to the synthesis of many of its precursors and derivatives.

The Gabriel synthesis, a method for forming primary amines from alkyl halides, also represents a fundamental C-N bond forming reaction that can be used in the synthesis of starting materials for azetidinone chemistry. tcichemicals.com

The following table outlines key C-N bond forming reactions relevant to 2-azetidinone synthesis:

| Reaction Name | Reactants | Product |

| Staudinger Reaction | Ketene + Imine | 2-Azetidinone |

| Buchwald-Hartwig Coupling | Aryl Halide + Amine | Arylamine |

| Gabriel Synthesis | Alkyl Halide + Phthalimide salt | Primary Amine |

Generation of Reactive Intermediates from 1-Chloroazetidinone

The N-Cl bond in 1-chloro-2-azetidinone is relatively weak and can be cleaved to generate reactive intermediates, which can then participate in a variety of chemical transformations.

One of the most significant reactive intermediates generated from 2-azetidinone derivatives is the ketene. Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine and are trapped by imines to form azetidinones. mdpi.com This stepwise mechanism involves the formation of a zwitterionic intermediate. mdpi.comarkat-usa.org

The reaction of N-substituted azetidine-2-carboxylic acids with lithium diisopropylamide can lead to the formation of a dicarbanion intermediate, which upon oxidative decarboxylation, yields β-lactams. bhu.ac.in Furthermore, photochemical reactions of azetidinones can generate 1,3-biradical intermediates that can undergo ring closure to form bicyclic compounds. bhu.ac.in

Stereochemical Control in Subsequent Transformations

The stereochemistry of the 2-azetidinone ring is crucial for its biological activity and for its utility as a chiral building block. arkat-usa.org Significant research has been dedicated to controlling the stereochemical outcome of reactions involving 2-azetidinones.

The Staudinger reaction can yield both cis and trans isomers of the β-lactam, and the stereoselectivity is highly dependent on the reaction conditions, including temperature and the order of reagent addition. arkat-usa.orgresearchgate.net Generally, adding the acyl chloride to a solution of the imine and a tertiary amine at low temperatures favors the formation of the cis isomer. researchgate.net The formation of a zwitterionic intermediate and its subsequent conrotatory electrocyclization is a key factor in determining the stereochemical outcome. arkat-usa.org

The use of chiral auxiliaries attached to the reactants can induce high levels of stereocontrol. For example, the use of enantiopure imines derived from D-mannitol has led to the exclusive formation of cis-4-(1,3-dioxolan-4-yl)azetidin-2-ones. mdpi.com Similarly, chiral intermediates like (3S,4R)-3-[1(R)-tert-butyldimethylsilyloxyethyl]-4-chloroazetidin-2-one have been prepared and used in stereoselective aldol-type condensations. cdnsciencepub.com

X-ray crystallography is often used to confirm the relative and absolute stereochemistry of the synthesized azetidinone derivatives. mdpi.com The coupling constants between the C3 and C4 protons in the 1H NMR spectrum are also a reliable indicator of the cis or trans relationship. researchgate.net

The ability to control the stereochemistry at the C3 and C4 positions of the azetidinone ring allows for its use as a chiral template in the synthesis of other enantiomerically pure molecules.

Advanced Methodological Approaches for Characterizing 2 Azetidinone, 1 Chloro and Its Reactions

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring the intricate reactions of 2-azetidinone, 1-chloro-. Its ability to provide exact mass measurements allows for the unambiguous identification of reactants, intermediates, and products, even in complex mixtures.

In the context of N-halo-azetidinone reactions, HRMS plays a critical role in tracking the transformation of the starting material and the formation of various products. For instance, in studying the N-sulfenylation of N-bromo-azetidinones, a reaction analogous to what might be expected for N-chloro-azetidinones, HRMS would be used to confirm the mass of the desired N-sulfenylated product and to identify any side products. acs.org The technique's high sensitivity and accuracy enable the detection of transient intermediates, providing valuable insights into the reaction pathway. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Reaction of 2-Azetidinone, 1-chloro-

| Compound | Chemical Formula | Calculated m/z | Observed m/z |

| 2-Azetidinone, 1-chloro- | C₃H₄ClNO | 105.0033 | 105.0031 |

| Hypothetical Product A | C₁₀H₁₂N₂O₂ | 204.0899 | 204.0895 |

| Hypothetical Byproduct B | C₇H₈ClNO₂ | 173.0244 | 173.0241 |

This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, when coupled with liquid chromatography (LC-MS), HRMS allows for the separation and identification of multiple components in a reaction mixture, offering a comprehensive snapshot of the reaction's progress over time. wur.nl This is particularly useful in optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities.

Advanced Nuclear Magnetic Resonance Techniques for Elucidating Reaction Mechanisms

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the reaction mechanisms of 2-azetidinone, 1-chloro-. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular structure and connectivity of the compounds involved.

In the study of β-lactam reactions, NMR is used to follow the disappearance of starting materials and the appearance of products by monitoring characteristic chemical shifts. researchgate.net For example, the protons on the β-lactam ring of 2-azetidinone, 1-chloro- would have specific signals in the ¹H NMR spectrum. Changes in these signals, or the appearance of new signals, would indicate that a reaction has occurred at the β-lactam core. researchgate.netutrgv.edu

Recent studies on the reactivity of N-bromo-azetidinones in the presence of radicals like TEMPO have utilized NMR to understand the interactions and transformations, a methodology directly applicable to the N-chloro analogue. acs.org Furthermore, fragment-based drug discovery efforts targeting β-lactamases heavily rely on NMR to map the binding of small molecules to the enzyme's active site, providing insights that can guide the design of new inhibitors. nih.gov ¹⁹F NMR has also been employed to monitor the carbamylation state of β-lactamases, demonstrating the versatility of NMR in studying these complex systems. researchgate.net

X-ray Crystallography in Structural Determination of Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of crystalline compounds, making it an invaluable tool for characterizing the derivatives of 2-azetidinone, 1-chloro-. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles. researchgate.net

This technique is crucial for confirming the stereochemistry of reaction products, which is often a critical factor in the biological activity of β-lactam compounds. For instance, in the synthesis of novel monocyclic β-lactam derivatives, X-ray crystallography has been used to confirm the formation of the desired ring structure and to elucidate the spatial orientation of various substituents. researchgate.nettandfonline.com The structural information obtained from X-ray crystallography can also provide insights into the mechanism of the reaction that formed the derivative. drugbank.comnih.gov

Table 2: Example Crystallographic Data for a β-Lactam Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.1489(2) |

| b (Å) | 10.4560(2) |

| c (Å) | 16.4403(3) |

| β (°) | 104.6950(10) |

| Volume (ų) | 2020.08(6) |

This data is from a representative monocyclic β-lactam derivative and is for illustrative purposes. researchgate.net

The structural details revealed by X-ray crystallography are also essential for understanding how these molecules interact with biological targets, such as enzymes. asm.org

Spectroscopic Techniques for In Situ Reaction Analysis

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, allow for the real-time monitoring of reactions involving 2-azetidinone, 1-chloro-. By analyzing the vibrational frequencies of the molecules in the reaction mixture, FT-IR can track changes in functional groups as the reaction progresses.

The characteristic carbonyl (C=O) stretching frequency of the β-lactam ring, typically found in the range of 1730-1760 cm⁻¹, is a key diagnostic peak. rdd.edu.iq Monitoring the intensity of this peak can provide kinetic information about the rate of ring-opening or other reactions involving the carbonyl group. Similarly, the appearance of new absorption bands can signal the formation of products. For example, in the synthesis of N-substituted 3-chloro-2-azetidinones, FT-IR is used to confirm the presence of the β-lactam carbonyl in the final product. rdd.edu.iq

The synthesis of various azetidinone derivatives has been characterized using FT-IR to identify the key functional groups in the newly formed molecules. researchgate.net This technique is particularly powerful when used in combination with other methods, providing a more complete picture of the reaction dynamics.

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatographic methods are fundamental for the separation and purification of 2-azetidinone, 1-chloro- and its reaction products, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.

These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net By carefully selecting the column (e.g., C18, phenyl) and the mobile phase composition, it is possible to achieve excellent separation of structurally similar β-lactams and their derivatives. researchgate.netmdpi.com The purity of a synthesized compound can be determined by the presence of a single, sharp peak in the chromatogram, while the presence of multiple peaks indicates impurities. nih.gov

LC methods are routinely used for the analysis of β-lactam antibiotics in various matrices and for therapeutic drug monitoring. nih.govnih.gov The development of generic LC-MS methods allows for the detection of a broad range of these compounds in a single run, though it can sometimes compromise selectivity. wur.nl For trace-level detection, highly sensitive methods like UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) are utilized. europeanpharmaceuticalreview.com Column chromatography over silica (B1680970) gel is also a common technique for purifying reaction products in a research setting.

Derivatives and Analogues of 2 Azetidinone, 1 Chloro in Advanced Organic Synthesis

Synthesis of Substituted 1-Chloro-2-azetidinones

The primary method for synthesizing 1-chloro-2-azetidinones does not typically involve a direct cycloaddition that forms the N-Cl bond simultaneously with the ring. Instead, the more common and established route is the post-synthetic halogenation of a pre-formed 2-azetidinone ring. This approach allows for the introduction of a wide variety of substituents on the carbon framework of the ring prior to the N-chlorination step.

A key reagent for this transformation is N-chlorosuccinimide (NCS). Research has demonstrated the synthesis of N-chloro-azetidinones by treating the parent β-lactam with NCS. acs.org For instance, the N-chlorination of 4-phenylazetidin-2-one (B1582041) was investigated using NCS. However, the reaction can present challenges; even with four equivalents of NCS, the conversion was not complete after seven hours, yielding the desired N-chloro-azetidinone in a 42% yield after purification. acs.orgnih.gov This indicates that while the method is direct, optimization of reaction conditions is crucial for achieving high efficiency.

In contrast, other research has reported the successful synthesis of novel N-chloro β-lactam derivatives in excellent yields, ranging from 92-96%, under mild and simple reaction conditions, suggesting that the choice of substrate and specific conditions heavily influences the outcome. nih.gov

While the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone of β-lactam synthesis, it is primarily used to produce 3-chloro-2-azetidinones when chloroacetyl chloride is used as the ketene precursor. mdpi.comderpharmachemica.comtandfonline.com For the synthesis of 1-chloro analogues, the N-halogenation approach remains the most direct and documented method.

Table 1: Synthesis of N-Halogenated Azetidinones This table summarizes experimental data on the halogenation of the 2-azetidinone nitrogen.

| Parent Azetidinone | Halogenating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Phenylazetidin-2-one | N-Chlorosuccinimide (NCS) | 1-Chloro-4-phenylazetidin-2-one | 42% | nih.gov, acs.org |

| 4-Phenylazetidin-2-one | N-Bromosuccinimide (NBS) | 1-Bromo-4-phenylazetidin-2-one | 74% | acs.org |

| 4-Phenylazetidin-2-one | N-Iodosuccinimide (NIS) | 1-Iodo-4-phenylazetidin-2-one | 28% (incomplete conversion); 71% (optimized) | acs.org |

Chemical Transformations of the Azetidinone Ring with Modified Substituents

The strained, four-membered ring of 1-chloro-2-azetidinone derivatives is susceptible to various chemical transformations. These reactions can modify or cleave the ring, providing access to other important classes of molecules.

Reduction of the Carbonyl Group One of the fundamental transformations of the azetidinone ring is the reduction of the lactam carbonyl group. This reaction converts the 2-azetidinone into an azetidine (B1206935), a saturated four-membered nitrogen-containing heterocycle. This reduction is typically achieved with high efficiency using reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes. acs.org A significant advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org

Ring Fragmentation and Rearrangement The stability of the azetidinone ring is influenced by its substituents. The presence of an N-chloro or related group can impact rearrangement pathways. For example, related N-chlorosulfonyl-β-lactams have been shown to rearrange into larger γ-lactams or open to form unsaturated amides, with the specific outcome depending on the reaction conditions and the conformation of the starting β-lactam. eiu.edu

Furthermore, the inherent strain of the ring is evident in its fragmentation patterns under mass spectrometry. A common fragmentation pathway for 2-azetidinones involves the cleavage of the N1-C2 and C3-C4 bonds, breaking the ring into ketene and imine fragments. researchgate.net This behavior underscores the bond lability that can be exploited in synthetic chemical transformations.

Exploring the Reactivity of Nitrogen-Substituted Azetidinones

The N-Cl bond in 1-chloro-2-azetidinones is the most reactive site for many transformations, serving as a synthetic handle for further functionalization at the nitrogen atom. The reactivity of this bond allows for the generation of unique intermediates that are not accessible from N-H or N-alkyl azetidinones.

Generation of Nitrogen-Centered Radicals A significant finding in the chemistry of N-halo-azetidinones is their ability to act as precursors for nitrogen-centered radicals. Research has shown that N-bromo-azetidinones, close analogues of the chloro derivatives, can undergo a radical reaction catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.orgnih.gov In this process, the N-bromo-azetidinone oxidizes the TEMPO radical to generate a reactive azetidinyl radical. This intermediate can then be trapped by various nucleophiles.

In a comparative study, the N-chloro-azetidinone derivative was found to be less reactive in this specific radical transformation than its N-bromo counterpart, highlighting the influence of the halogen on the reactivity of the N-X bond. acs.orgnih.gov This difference in reactivity allows for selective transformations based on the choice of the N-halo substituent.

Table 2: Reactivity Study in TEMPO-Catalyzed Radical Reaction This table compares the reactivity of N-halo-azetidinones in a specific radical sulfenylation reaction.

| N-Halo Precursor | Key Intermediate | Observed Reactivity | Reference |

|---|---|---|---|

| N-Bromo-azetidinone | Azetidinyl radical | Efficiently generates radical for subsequent trapping | nih.gov, acs.org |

| N-Chloro-azetidinone | Azetidinyl radical | Lower reactivity; incomplete conversion under similar conditions | nih.gov, acs.org |

Development of Novel Azetidinone Scaffolds from 1-Chloro Precursors

The unique reactivity of the N-Cl bond makes 1-chloro-2-azetidinones valuable starting materials for the development of novel molecular scaffolds with potentially interesting biological properties. By using the N-Cl bond as a point of diversification, chemists can introduce new functional groups and build more complex structures.

Synthesis of N-Sulfenylated Azetidinones The TEMPO-catalyzed radical reaction described previously is a prime example of scaffold development. acs.orgnih.gov By trapping the intermediate azetidinyl radical with dialkyl- or diaryl-disulfides, a new class of N-sulfenylated azetidinones can be synthesized in yields ranging from 55% to 92%. acs.orgnih.gov These N-thio-substituted β-lactams represent a novel scaffold, as azetidinones with a sulfenyl group on the nitrogen atom are known to exhibit noteworthy biological activities, including acting as antimicrobial agents and enzyme inhibitors. nih.gov This synthetic method provides a versatile route to a range of N-alkylthio- and N-arylthio-azetidinones.

Application in Medicinal Chemistry The development of novel scaffolds from 1-chloro-2-azetidinone precursors extends to therapeutic applications. For example, novel N-chloro β-lactam derivatives have been synthesized and investigated as potential dual inhibitors of histone deacetylase (HDAC) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are important targets in cancer therapy. nih.gov This highlights the role of the 1-chloro-2-azetidinone core as a foundational structure for creating advanced molecules with specific biological functions.

Future Research Directions and Challenges in 2 Azetidinone, 1 Chloro Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of 2-azetidinones, including the precursors to 1-chloro-2-azetidinone, is the reliance on traditional methods that can be inefficient and environmentally burdensome. Conventional approaches often require long reaction times, harsh temperature conditions (from -70°C to refluxing for 12-16 hours), and the use of hazardous solvents. tandfonline.com

Future research is directed towards "green chemistry" protocols that improve efficiency and sustainability. tandfonline.com Key strategies include:

Microwave-Assisted Synthesis: This technique has been successfully applied to the Staudinger [2+2] ketene-imine cycloaddition, a fundamental method for creating the azetidinone ring. tandfonline.comglobalresearchonline.net Microwave irradiation significantly reduces reaction times from hours to minutes and often increases product yields. mdpi.comajrconline.org For example, syntheses that took 16-24 hours conventionally were completed in 30-45 minutes with yields jumping from 50-60% to 81-96% under microwave conditions. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent or using water as a benign medium is a cornerstone of green synthesis. The synthesis of azetidinones from Schiff bases and chloroacetyl chloride has been achieved under solvent-free conditions, minimizing waste and simplifying purification. derpharmachemica.com

Novel Catalysis: The use of heterogeneous catalysts or Lewis acids like Mg(ClO₄)₂ can promote the efficient formation of Schiff base precursors and the subsequent cyclization to azetidinones under solvent-free conditions, leading to excellent yields. ias.ac.in

The subsequent N-chlorination step to produce 1-chloro-2-azetidinone also requires optimization. Research into highly efficient and selective chlorinating agents, such as trichloroisocyanuric acid (TCIA), has shown promise, offering advantages over traditional reagents like N-chlorosuccinimide (NCS) by providing cleaner reactions and higher yields at room temperature. cdnsciencepub.com

| Method | Typical Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents (e.g., Toluene, Dioxane) for 12-16 hours. | Well-established and widely documented. | Long reaction times, high energy consumption, use of hazardous solvents. | tandfonline.comprimescholars.com |

| Microwave Irradiation | Solvent or solvent-free, reaction times of 3-45 minutes. | Drastically reduced reaction times, often higher yields, energy efficient. | Scalability can be an issue, requires specialized equipment. | mdpi.comajrconline.org |

| Ultrasonication | Sonication for 20-30 minutes at room temperature. | Short reaction times, improved yields (81-93%), energy efficient. | Requires specialized equipment, potential for localized heating. | tandfonline.com |

| Solvent-Free/Green Catalysis | Use of catalysts like Mg(ClO₄)₂ or molecular sieves without bulk solvent. | Environmentally friendly, reduced waste, simplified workup. | Catalyst compatibility and recovery, may not be suitable for all substrates. | tandfonline.comias.ac.in |

Elucidation of Complex Reaction Mechanisms

The Staudinger ketene-imine cycloaddition, the most common route to the β-lactam core, is mechanistically complex, particularly concerning its stereoselectivity. mdpi.comrsc.org While it is generally accepted to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene (B1206846), the factors controlling the final stereochemistry are not fully understood. mdpi.comrsc.org This presents a significant challenge for the rational design of stereospecific syntheses.

Future research will increasingly rely on computational chemistry to unravel these intricate pathways. ugent.be Density Functional Theory (DFT) studies are powerful tools for:

Mapping Reaction Coordinates: Investigating the energy profiles of competing reaction channels, such as those leading to cis- versus trans-β-lactams or other products like δ-lactams in specific cases. rsc.org

Analyzing Transition States: Geometrical and energetic analysis of transition states and intermediates provides insight into the factors governing selectivity. rsc.org

Ruling out Mechanisms: Computational tools like Electron Localization Function (ELF) topological analysis can help confirm or rule out proposed mechanisms, such as a concerted electrocyclic process. rsc.org

A deeper mechanistic understanding of both the initial ring formation and the subsequent N-chlorination is crucial for developing more controlled and predictable synthetic routes to 1-chloro-2-azetidinone and its derivatives.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The N-Cl bond in 1-chloro-2-azetidinone is a key functional group that imparts unique reactivity, which remains underexplored. The electron-withdrawing nature of the adjacent carbonyl group polarizes the N-Cl bond, making the chlorine atom electrophilic and activating the entire ring system.

A significant future direction is the exploitation of this activation. Research on related N-chloro-azasteroids has shown that the N-Cl bond can be cleaved under photochemical conditions to induce dehydrochlorination, generating highly reactive N-acyl imine intermediates. cdnsciencepub.com These transient species can be trapped by nucleophiles, opening pathways to new functionalized products. cdnsciencepub.com Applying this concept to 1-chloro-2-azetidinone could unlock novel transformations and provide access to previously inaccessible derivatives.

Furthermore, the strained four-membered ring coupled with the N-Cl group suggests the potential for novel isomerization and rearrangement reactions, similar to those observed in related N-chlorosulfonyl-2-azetidinones. acs.org Investigating the reaction of 1-chloro-2-azetidinone under thermal, photochemical, or catalytic conditions could reveal new skeletal transformations, expanding its utility as a synthetic building block.

Design of Next-Generation Azetidinone-Based Chemical Tools

Beyond their traditional role as antibiotic precursors, azetidinones are being reimagined as versatile molecular scaffolds for creating sophisticated chemical tools. researchgate.net The unique reactivity of the strained ring makes it suitable for applications in chemical biology and materials science.

A key challenge is to move beyond simple bioactive molecules and design azetidinone-based systems with advanced functions. A promising research direction is the use of azetidinone derivatives as chemical linkers for bioconjugation. An innovative example is the development of "bispecific CovX-Bodies," where a branched azetidinone linker is used to chemically and site-specifically conjugate two different peptide pharmacophores to a scaffold antibody. nih.gov This technology enables the rapid generation of bispecific antibodies with tailored functionalities. nih.gov The azetidinone's specific reactivity allows for controlled, stoichiometric fusion to the antibody under mild conditions. nih.gov

Future work will likely focus on:

Expanding the scope of azetidinone linkers for conjugating different types of molecules (e.g., small-molecule drugs, imaging agents, polymers).

Fine-tuning the linker's structure to control the stability and release characteristics of the conjugated cargo.

Developing new azetidinone-based probes for identifying and labeling biological targets, leveraging the ring's inherent reactivity towards nucleophilic residues in proteins.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis and screening of 2-azetidinone derivatives can be significantly accelerated by integrating modern automation and continuous manufacturing technologies. Flow chemistry, in particular, offers substantial advantages over traditional batch processing for β-lactam synthesis. nih.govbohrium.com

The benefits of applying flow chemistry to the synthesis of 1-chloro-2-azetidinone and its precursors include:

Enhanced Safety: Handling potentially hazardous reagents or unstable intermediates is safer in the small, controlled volumes of a flow reactor.

Rapid Reaction Times: Reactions that take hours in batch can often be completed in minutes in flow, dramatically increasing throughput. vapourtec.com

Improved Control and Selectivity: Precise control over temperature, pressure, and stoichiometry leads to better process control and higher selectivity. bohrium.com

Facile Scale-Up: Scaling production is more straightforward in flow systems compared to batch reactors. vapourtec.com

Future research will focus on developing fully "telescoped" flow processes where multiple synthetic steps are connected without intermediate purification, moving towards on-demand manufacturing. encyclopedia.pub Combining flow chemistry with automated screening platforms, such as those based on mass spectrometry, will enable high-throughput evaluation of reaction conditions and the rapid discovery of new reactivity patterns and optimized synthetic protocols for novel β-lactam scaffolds. europa.eu

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Cefotaxime Synthesis Yield | Slightly higher than flow | 80.9% | bohrium.com |

| Tazobactam Synthesis Yield | 30.1% | 37.1% (combined flow and batch) | nih.govencyclopedia.pub |

| Ciprofloxacin Synthesis Yield | 49% | 60% | encyclopedia.pub |

| Reaction Time | Often many hours (e.g., >24h for Ciprofloxacin) | Significantly shorter (e.g., 9 min total residence time for Ciprofloxacin) | vapourtec.comencyclopedia.pub |

| Process Control | Less precise heat and mass transfer. | Superior heat and mass transfer, enabling better control and selectivity. | bohrium.com |

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 1-chloro-2-azetidinone, and how can reaction conditions be optimized for yield?

- Methodology : The Staudinger synthesis is a common method, involving [2+2] cycloaddition between imines and ketenes. For example, reacting 3-phenyl-2,3,6,7-tetrahydroimidazo derivatives with chloroacetyl chloride under reflux in dichloromethane yields 1-chloro-2-azetidinone derivatives. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of imine to ketene precursor) and temperature (reflux at 40–50°C). Yields up to 65% are achievable with aromatic substituents, as demonstrated in anthranyl-substituted derivatives .

- Data :

| Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1h | 65 | 8 |

Q. How can 1-chloro-2-azetidinone be characterized using spectroscopic methods?

- Methodology :

- 1H-NMR : Key signals include H-3 and H-4 protons (δ 5.34 and 4.25 ppm, J = 4.65 Hz), aromatic protons (δ 7.16–7.44 ppm), and methyl groups (δ 2.33 ppm) .

- IR : Stretch frequencies for β-lactam carbonyl (C=O) appear at ~1750 cm⁻¹.

- LCMS/MS : Used to confirm molecular ion peaks and fragmentation patterns (e.g., m/z 371 for C₂₄H₁₈NOCl derivatives) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data for 1-chloro-2-azetidinone derivatives be resolved?

- Methodology : Discrepancies (e.g., C: 77.01% observed vs. 77.52% theoretical) may arise from impurities or incomplete combustion. Validate purity via HPLC (>95%) and repeat combustion analysis in triplicate. Cross-check with X-ray crystallography to confirm molecular composition .

- Example :

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 77.52 | 77.01 |

| N | 3.77 | 3.25 |

Q. What are the advantages of microwave-assisted synthesis for 1-chloro-2-azetidinone derivatives?

- Methodology : Microwave irradiation reduces reaction times (e.g., from 8 hours to 15–30 minutes) by enabling uniform heating and selective activation of polar intermediates. For example, microwave-assisted cyclization of Schiff bases with chloroacetyl chloride achieves >90% conversion in 20 minutes .

- Data :

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 h | 65 |

| Microwave Irradiation | 0.5 h | 85 |

Q. How can conformational analysis of 1-chloro-2-azetidinone be performed using NMR and computational models?

- Methodology :

- NMR : Analyze coupling constants (e.g., ) to identify gauche or antiperiplanar conformers. Diastereotopic protons in methylene groups show splitting patterns dependent on spatial arrangement .

- Computational : Use DFT (e.g., B3LYP/6-31G*) to calculate energy minima and hyperconjugation effects. For 1-chloro-2-propanol analogs, gauche conformers dominate due to orbital interactions (σ→σ* hyperconjugation), not hydrogen bonding .

Q. How to design bioactivity assays for 1-chloro-2-azetidinone derivatives targeting antimicrobial activity?

- Methodology :

Synthesis : Prepare derivatives with variable substituents (e.g., aryl, sulfonyl groups) .

In Vitro Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate potency .

Mechanistic Studies : Perform molecular docking to assess binding to penicillin-binding proteins (PBPs) or β-lactamases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.